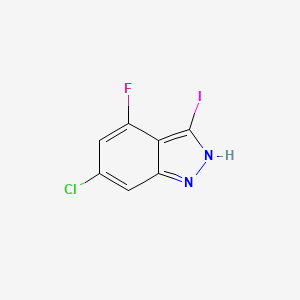
6-Chloro-4-fluoro-3-iodo-1H-indazole
Vue d'ensemble
Description
6-Chloro-4-fluoro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H3ClFIN2 . It is used in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of 6-Chloro-4-fluoro-3-iodo-1H-indazole consists of a six-membered benzene ring fused with a five-membered nitrogenous ring . The benzene ring is substituted at the 6th position with a chlorine atom, at the 4th position with a fluorine atom, and at the 3rd position with an iodine atom .Applications De Recherche Scientifique
Chemical Transformations and Synthesis
Ring Transformation
6-Chloro-4-fluoro-3-iodo-1H-indazole derivatives can undergo ring transformations under specific conditions. For example, 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2 (1H)-one, a related compound, transforms into 1-(methylcarbamoyl)methyl-3-phenyl-1H-indazole when exposed to chloroform at room temperature (Fujimura et al., 1984).
Synthesis of Indazole Derivatives
The synthesis and characterization of indazole derivatives, including fluoro and chloro derivatives, have been extensively studied. These derivatives are synthesized through reactions like those of 1,2,4-triazoles and are analyzed using techniques like X-ray diffraction and thermal analysis (Shukla et al., 2014).
Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate
This compound, a key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors, demonstrates the relevance of chloro-fluoro-indazole derivatives in medicinal chemistry. Its synthesis involves Boc protection, regioselective iodination, and cyclization steps (Mayes et al., 2010).
Material Science and Molecular Interactions
- Intermolecular Interactions: Research on triazole derivatives, which can be structurally related to indazoles, shows various intermolecular interactions. These interactions, such as C–H⋯π and lp⋯π, are critical in understanding the behavior of such compounds in different environments (Sahoo et al., 2012).
Biological Applications
Inhibitory Effects on Enzymes
Indazole derivatives have been studied for their inhibitory effects on enzymes like lactoperoxidase (LPO). This research indicates potential therapeutic applications, especially considering LPO's role in the immune system and its broad antimicrobial properties (Köksal & Alım, 2018).
Antimicrobial and Antifungal Activities
Some indazole derivatives, such as 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones, have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. This highlights the potential of indazole derivatives in developing new antimicrobial agents (Samadhiya et al., 2012).
Paddy Field Herbicides
3-Chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives have been used as paddy field herbicides, demonstrating their utility in agricultural applications. These compounds showed potent herbicidal activity and good rice selectivity under specific conditions (Hwang et al., 2005).
Propriétés
IUPAC Name |
6-chloro-4-fluoro-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJOIRGDDHOXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-fluoro-3-iodo-1H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone](/img/structure/B1371803.png)
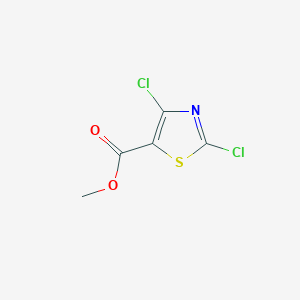
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B1371805.png)
![3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371806.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)
![N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1371810.png)
![[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol](/img/structure/B1371811.png)
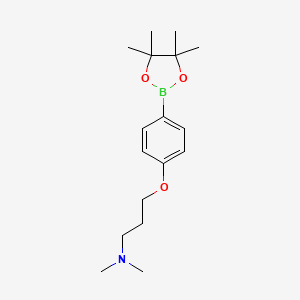
![Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate](/img/structure/B1371816.png)
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B1371817.png)
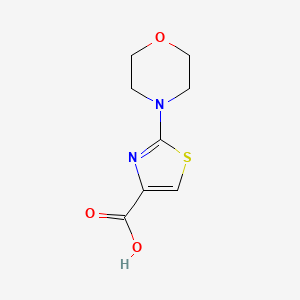
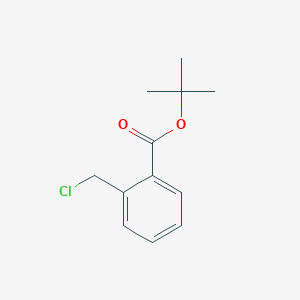
![1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride](/img/structure/B1371825.png)
